molecular formula C24H27NO4 B6231505 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid CAS No. 1692570-92-5

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No. B6231505
CAS RN: 1692570-92-5
M. Wt: 393.5
InChI Key:
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Description

The compound “1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the cyclohexane ring. The Fmoc group consists of a fluorene moiety attached to a carbamate group . The cyclohexane ring is a six-membered carbon ring, and in this case, it is substituted with two methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a crucial step in peptide synthesis . This allows for the sequential addition of amino acids to the growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on the presence of the Fmoc group and the cyclohexane ring. The Fmoc group is aromatic and therefore likely contributes to the compound’s stability and rigidity . The cyclohexane ring, being aliphatic, could contribute to the compound’s hydrophobicity .

Mechanism of Action

As this compound is likely used in peptide synthesis, its mechanism of action would involve the formation and breaking of amide bonds. The Fmoc group protects the amino group during synthesis, and its removal allows the amino group to react with the carboxyl group of another amino acid, forming an amide bond .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on improving the efficiency of these syntheses, developing new protective groups, or exploring new applications for these peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The Fmoc group is then removed, and the carboxylic acid is introduced. Finally, the amine protecting group is removed to yield the desired compound.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "9H-fluorene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "Fmoc-protected amino acid", "Coupling reagent" ], "Reaction": [ "4,4-dimethylcyclohexanone is reacted with methanol and hydrochloric acid to yield 4,4-dimethylcyclohexanone methyl hemiacetal.", "The methyl hemiacetal is reacted with sodium hydroxide to yield 4,4-dimethylcyclohexanone methyl acetal.", "The methyl acetal is reacted with triethylamine and N,N-dimethylformamide to yield the enamine intermediate.", "The enamine intermediate is reacted with 9H-fluorene to yield the protected amine intermediate.", "The protected amine intermediate is reacted with Fmoc-protected amino acid and coupling reagent to yield the Fmoc-protected amide intermediate.", "The Fmoc group is removed from the amide intermediate using a base such as piperidine.", "The carboxylic acid is introduced using a coupling reagent such as N,N'-dicyclohexylcarbodiimide.", "The amine protecting group is removed using a base such as trifluoroacetic acid to yield the desired compound." ] }

CAS RN

1692570-92-5

Product Name

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid

Molecular Formula

C24H27NO4

Molecular Weight

393.5

Purity

95

Origin of Product

United States

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